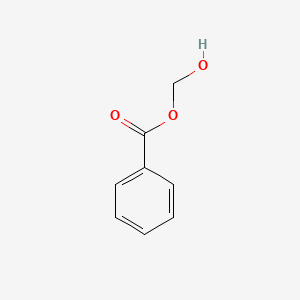

Hydroxymethylbenzoate

Description

Overview of Benzoate (B1203000) Ester Chemistry in Contemporary Research

Benzoate esters, the broader class of compounds to which hydroxymethylbenzoates belong, are fundamental structures in modern organic chemistry. Current time information in Bangalore, IN. They are derivatives of benzoic acid and are recognized for their widespread applications as key intermediates in the synthesis of pharmaceuticals, fine chemicals, and agrochemicals. Current time information in Bangalore, IN.cymitquimica.com Contemporary research in benzoate ester chemistry is highly focused on developing novel and efficient synthetic methodologies. Traditional synthesis often relies on the Fischer esterification of benzoic acid with an alcohol, but modern approaches include microwave-assisted synthesis for faster, more energy-efficient reactions and the use of advanced, recyclable catalysts like heteropolyacids to promote green chemistry principles. Current time information in Bangalore, IN.cymitquimica.comresearchgate.net

A significant area of current research involves the modulation of the hydrolytic stability of the ester group. vulcanchem.com By carefully selecting the alcohol component or introducing different substituents onto the aromatic ring, chemists can design benzoate esters with tailored stability. vulcanchem.com This is particularly crucial in pharmacology for the development of "soft drugs," which are active compounds designed to metabolize predictably, or "prodrugs," which are inactive compounds that convert to an active drug in the body. vulcanchem.com The study of structure-lability relationships in benzoate esters provides essential data for designing molecules with specific metabolic fates. vulcanchem.com

Isomeric Forms of Hydroxymethylbenzoates: Ortho-, Meta-, and Para- Derivatives in Chemical Research

The chemical and physical properties of hydroxymethylbenzoates are dictated by the relative positions of the hydroxymethyl and methyl ester groups on the aromatic ring. mdpi.com This constitutional isomerism results in three distinct derivatives—ortho, meta, and para—each with a unique profile of reactivity and application in research. mdpi.comnih.gov

Ortho-Hydroxymethylbenzoate (Methyl 2-(hydroxymethyl)benzoate): Also known as methyl salicylate (B1505791), this isomer is a subject of significant interest in medicinal chemistry and plant science. It serves as a precursor for a variety of derivatives with potential therapeutic applications. Research has shown that new series of methyl salicylate derivatives bearing a piperazine (B1678402) moiety exhibit potent anti-inflammatory activities, with some compounds showing efficacy comparable to the drug indomethacin (B1671933) in preclinical models. oup.comresearchgate.net In plant biology, the balance between salicylic (B10762653) acid and methyl salicylate is crucial for plant defense signaling. chemscene.com Its unique photophysical properties, including excited-state intramolecular proton transfer, are also a subject of fundamental chemical research. nih.gov

Meta-Hydroxymethylbenzoate (Methyl 3-hydroxymethylbenzoate): This isomer is a valuable intermediate in large-scale organic synthesis. rasayanjournal.co.insmolecule.com Research has focused on developing efficient and scalable syntheses, which are critical for providing the quantities needed for pharmaceutical development. smolecule.com One established method involves the selective reduction of its precursor, dimethyl isophthalate. solubilityofthings.com Its utility lies in its role as a building block for complex, biologically active molecules where the specific meta-orientation of the functional groups is required for target binding or desired chemical properties. smolecule.com

Para-Hydroxymethylbenzoate (Methyl 4-(hydroxymethyl)benzoate): The para-isomer is widely used as a versatile building block in several research domains. cymitquimica.com In proteomics research, it has been identified as a useful biochemical for a technique known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), which helps in the study of protein dynamics. In synthetic chemistry, it is a key starting material for producing other organic compounds, including keto acids, which are important intermediates for pharmaceuticals. oup.com Furthermore, its potential antimicrobial and antioxidant activities are areas of ongoing investigation. cymitquimica.comoup.com

The following table provides a comparative overview of the key properties and research applications for the three isomers of methyl hydroxymethylbenzoate.

Interactive Table: Comparison of this compound Isomers| Feature | Ortho-Isomer | Meta-Isomer | Para-Isomer |

|---|---|---|---|

| Systematic Name | Methyl 2-(hydroxymethyl)benzoate | Methyl 3-hydroxymethylbenzoate | Methyl 4-(hydroxymethyl)benzoate |

| Common Name | Methyl Salicylate | - | - |

| CAS Number | 41150-46-3 | 41165-28-0 | 6908-41-4 |

| Molecular Formula | C₉H₁₀O₃ smolecule.com | C₉H₁₀O₃ | C₉H₁₀O₃ |

| Melting Point | - | - | 47-50 °C |

| Primary Research Areas | Anti-inflammatory drug synthesis oup.comresearchgate.net, Plant biology chemscene.com, Photophysics nih.gov | Scalable organic synthesis rasayanjournal.co.insmolecule.com, Pharmaceutical intermediates smolecule.com | Proteomics (SILAC) oup.com, Synthesis of keto acids oup.com, Antimicrobial/antioxidant studies cymitquimica.comoup.com |

Scope and Research Imperatives for this compound Compounds

The future research landscape for hydroxymethylbenzoates is expanding, driven by their versatility as chemical intermediates. A primary imperative is the continued development of sustainable and efficient synthetic routes. cymitquimica.comresearchgate.net Innovations in catalysis and process optimization are crucial for making these compounds more accessible for both academic and industrial research, aligning with the principles of green chemistry. cymitquimica.comresearchgate.net

In materials science, there is an emerging interest in using hydroxymethylbenzoates as monomers for novel polymers. Research into poly-hydroxymethylbenzoates suggests their potential as future engineering plastics or fibers, opening a new avenue for materials with tailored properties.

Another significant research direction is their application in complex organic synthesis as multifunctional protecting groups. The distinct reactivity of the hydroxyl and ester groups allows for strategic chemical manipulations, which is particularly valuable in the multi-step synthesis of complex natural products like oligosaccharides.

Finally, the exploration of the biological activities of hydroxymethylbenzoates and their derivatives remains a compelling field. While initial studies have pointed to potential anti-inflammatory and antimicrobial properties, a deeper understanding of their mechanisms of action is required. oup.com This includes further biological screening and the synthesis of new derivatives to establish clear structure-activity relationships, which could lead to the development of novel therapeutic agents. oup.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

hydroxymethyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-6-11-8(10)7-4-2-1-3-5-7/h1-5,9H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMIDGSPFGJFCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Chemical Transformations of Hydroxymethylbenzoates

Novel Synthetic Routes and Methodological Advancements for Hydroxymethylbenzoates

The development of efficient and selective methods for the synthesis of hydroxymethylbenzoates is a continuous area of research. Modern synthetic chemistry aims to not only improve yields and reduce reaction times but also to achieve high levels of regioselectivity and stereoselectivity, often while adhering to the principles of green chemistry.

Regioselective and Stereoselective Synthesis of Hydroxymethylbenzoate Isomers

The synthesis of specific isomers of hydroxymethylbenzoates presents a significant challenge due to the potential for multiple substitution patterns on the aromatic ring. Regioselective synthesis aims to control the position of the hydroxymethyl and ester groups, while stereoselective synthesis is crucial when chiral centers are present, particularly in the synthesis of biologically active molecules.

Recent advancements in this area include the use of directing groups and tailored catalysts to achieve high regioselectivity in the functionalization of aromatic rings. For instance, the selective synthesis of methyl 4-hydroxymethyl-2,6-dimethylbenzoate, a key intermediate for certain biological probes, has been achieved through a cycloaromatization reaction. This method offers a significant improvement in yield and a reduction in the number of synthetic steps compared to previous routes.

While specific examples of stereoselective synthesis of this compound isomers are not extensively detailed in readily available literature, the principles of asymmetric synthesis are applicable. The stereoselective reduction of a ketone precursor to a chiral hydroxymethyl group is a common strategy in organic synthesis. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation.

Green Chemistry Principles and Sustainable Synthesis Approaches for Hydroxymethylbenzoates

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including hydroxymethylbenzoates. These principles focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency.

A notable example of a green synthetic approach is the one-step synthesis of 4-(hydroxymethyl)benzoic acid from p-xylene (B151628) using a metal-organic framework (MOF) catalyst. acs.org This method utilizes a readily available starting material and a reusable catalyst, and it avoids the use of harsh reagents and multiple reaction steps often associated with traditional methods. acs.org The reaction proceeds under relatively mild conditions and produces minimal by-products, aligning with several key principles of green chemistry. acs.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents another powerful tool for the sustainable synthesis of hydroxymethylbenzoates. Enzymes can operate under mild conditions (ambient temperature and pressure, neutral pH) and often exhibit high levels of regio- and stereoselectivity. While specific biocatalytic routes for the direct synthesis of hydroxymethylbenzoates are an emerging area of research, the enzymatic transformation of related compounds, such as the oxidation of hydroxymethyl groups, is well-established.

Catalytic Strategies for this compound Production and Modification

Catalysis plays a pivotal role in the modern synthesis and modification of hydroxymethylbenzoates, offering pathways that are more efficient, selective, and sustainable than stoichiometric reactions.

For the production of hydroxymethylbenzoates, catalytic methods can be employed to selectively functionalize starting materials. For example, the catalytic oxidation of p-xylene to 4-(hydroxymethyl)benzoic acid using a Cr/Fe-MOF catalyst demonstrates a direct route to a key precursor. google.com The catalyst's structure allows for the selective oxidation of one methyl group while leaving the other intact, which is then further oxidized to a carboxylic acid. google.com

In the modification of hydroxymethylbenzoates, catalytic approaches are essential for the selective transformation of the hydroxymethyl and ester groups. For instance, catalytic transfer hydrogenation can be used for the reduction of the ester group or the hydroxymethyl group, depending on the catalyst and reaction conditions chosen. xjournals.comrsc.orgrsc.org The use of heterogeneous catalysts is particularly advantageous as it simplifies product purification and allows for catalyst recycling.

Functional Group Interconversions of the Hydroxymethyl Moiety in Benzoate (B1203000) Esters

The hydroxymethyl group is a key reactive site in hydroxymethylbenzoates, and its interconversion into other functional groups is a cornerstone of their synthetic utility. Oxidation and reduction reactions are the primary transformations employed for this purpose.

Oxidation Reactions and Their Mechanistic Implications

The oxidation of the hydroxymethyl group in benzoate esters can lead to the formation of the corresponding aldehyde or carboxylic acid, both of which are valuable synthetic intermediates. The choice of oxidizing agent and reaction conditions determines the extent of oxidation.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically used to selectively oxidize primary alcohols to aldehydes. The mechanism of this reaction involves the formation of a chromate (B82759) ester intermediate, followed by an elimination reaction to yield the aldehyde. The use of PCC is favored in many laboratory-scale syntheses due to its high selectivity and tolerance of other functional groups.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), will typically oxidize the hydroxymethyl group all the way to a carboxylic acid. The mechanism of these reactions often proceeds through an aldehyde intermediate, which is then further oxidized. The electrochemical oxidation of 4-(hydroxymethyl)benzoic acid on a gold electrode has been shown to produce both 4-carboxybenzaldehyde and terephthalic acid, demonstrating the stepwise nature of the oxidation process. rsc.org

Recent research has also focused on the development of more environmentally friendly oxidation methods. Catalytic aerobic oxidation, which uses molecular oxygen as the ultimate oxidant, is a highly desirable green alternative. These reactions are often mediated by transition metal catalysts and can be tuned to selectively produce either the aldehyde or the carboxylic acid.

Reduction Methodologies and Reactivity Profiles

The reduction of the functional groups in hydroxymethylbenzoates offers another avenue for synthetic diversification. The reactivity of the hydroxymethyl and ester groups towards reducing agents can differ, allowing for selective transformations.

The Birch reduction, which employs a solution of an alkali metal (typically lithium or sodium) in liquid ammonia (B1221849) with an alcohol as a proton source, is a powerful method for the reduction of aromatic rings. A study on the Birch reductive alkylation of methyl m-(hydroxymethyl)benzoate derivatives demonstrated that the reaction can be achieved without significant loss of the benzylic oxygen substituent. researchgate.net However, the ortho and para isomers were found to be more susceptible to the loss of the hydroxymethyl group under these conditions. researchgate.net This highlights the influence of the substituent's position on the reactivity of the molecule.

Complex metal hydrides, such as lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4), are commonly used for the reduction of esters and alcohols. LiAlH4 is a very strong reducing agent and will typically reduce both the ester and the hydroxymethyl group (if it is first oxidized to an aldehyde or carboxylic acid). NaBH4 is a milder reducing agent and is generally selective for the reduction of aldehydes and ketones over esters. Therefore, if the hydroxymethyl group of a this compound is first oxidized to an aldehyde, NaBH4 could be used to selectively reduce the aldehyde back to a hydroxymethyl group without affecting the ester.

Catalytic hydrogenation is another important reduction method. Depending on the catalyst and reaction conditions, it is possible to selectively reduce the aromatic ring, the ester group, or an aldehyde group derived from the hydroxymethyl moiety. For example, the selective hydrogenation of dimethyl terephthalate (B1205515) to dimethyl 1,4-cyclohexanedicarboxylate has been achieved using a potassium-modified Ni/SiO2 catalyst, demonstrating the potential for selective ring hydrogenation without affecting the ester groups. nih.gov

Esterification and Transesterification Reactions of this compound Derivatives

The presence of both a primary alcohol and an ester group in this compound derivatives allows for selective esterification and transesterification reactions, which are crucial for creating more complex molecules and for the introduction of protecting groups.

Esterification of the Hydroxymethyl Group: The hydroxyl group of hydroxymethylbenzoates can be readily acylated to form a second ester functionality. This reaction is typically carried out using an acylating agent in the presence of a catalyst. For instance, the synthesis of methyl 4-(acetoxymethyl)benzoate can be achieved through a cycloaromatization reaction of methyl coumalate with propargyl acetate (B1210297). This reaction, when heated in a sealed tube, yields a mixture of methyl 4-(acetoxymethyl)benzoate and its 3-isomer. semanticscholar.org This process demonstrates a direct method for esterifying the hydroxymethyl group, converting the alcohol into an acetate ester. semanticscholar.org Common acylation reagents like benzoyl chloride can be used with catalysts such as 4-(N,N-Dimethylamino)pyridine (DMAP) or in the presence of bases like tetramethylethylenediamine (TMEDA) to achieve high yields. organic-chemistry.org

| Reactants | Conditions | Products | Product Ratio (4-isomer : 3-isomer) | Total Yield |

|---|---|---|---|---|

| Methyl coumalate + Propargyl acetate | 180 °C, 2 h, sealed tube | Methyl 4-(acetoxymethyl)benzoate & Methyl 3-(acetoxymethyl)benzoate | ~7.5 : 1 (based on GC/MS) | 88% |

Transesterification: Transesterification is a process that converts one ester into another by exchanging the alkoxy group. masterorganicchemistry.com This reaction is an equilibrium process and can be catalyzed by either acids (like sulfuric acid) or bases (like sodium alkoxides). masterorganicchemistry.comucla.edu For a this compound ester, such as methyl 4-(hydroxymethyl)benzoate, transesterification involves reaction at the carboxylate ester. For example, reacting methyl 4-(hydroxymethyl)benzoate with a large excess of ethanol (B145695) in the presence of an acid catalyst would shift the equilibrium to produce ethyl 4-(hydroxymethyl)benzoate and methanol (B129727). ucla.edu The use of the new alcohol as the solvent is a common strategy to drive the reaction to completion, following Le Chatelier's principle. ucla.edutcu.edu Base-catalyzed transesterification proceeds via a nucleophilic addition-elimination mechanism, where an alkoxide attacks the ester carbonyl. masterorganicchemistry.com

Advanced Reaction Mechanisms and Kinetics of this compound Transformations

Understanding the mechanisms and kinetics of reactions involving hydroxymethylbenzoates is essential for controlling reaction outcomes and optimizing conditions for desired transformations.

Mechanistic Studies of this compound Hydrolysis and Solvolysis

The hydrolysis of the ester functional group in hydroxymethylbenzoates to yield a carboxylic acid and an alcohol is a fundamental reaction that can be promoted by acid or base.

Base-Promoted Hydrolysis: Under basic conditions, the hydrolysis of benzoate esters typically follows a bimolecular acyl-oxygen cleavage (BAC2) mechanism. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This step forms a tetrahedral intermediate. Subsequently, the carbonyl group reforms with the expulsion of the alkoxide (e.g., methoxide) as the leaving group. In the final step, a rapid acid-base reaction occurs where the leaving alkoxide deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and an alcohol. Because the hydroxide ion is consumed, this reaction is considered base-promoted rather than base-catalyzed.

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst, the hydrolysis mechanism also involves a nucleophilic attack on the carbonyl carbon, but the carbonyl group is first activated by protonation. The mechanism, often referred to as Fischer esterification in reverse, proceeds through several equilibrium steps. blogspot.com First, the carbonyl oxygen is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. blogspot.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. blogspot.com Following a proton transfer, the original alkoxy group is eliminated as an alcohol, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final carboxylic acid product. blogspot.com This process is reversible, and the position of the equilibrium can be controlled by the concentration of water. tcu.edu

Photochemical Reactivity and Degradation Pathways of Hydroxymethylbenzoates

The photochemical behavior of hydroxymethylbenzoates is influenced by both the aromatic ester and the benzylic alcohol functionalities. Upon exposure to UV radiation, these molecules can undergo several degradation pathways.

The primary photochemical processes for aromatic esters can involve the cleavage of bonds within the ester group or reactions involving the aromatic ring. Studies on related compounds like phthalic acid esters show that under UV irradiation, degradation can be initiated by attacking the carbon branch of the ester, leading to hydroxylated products like o-hydroxybenzoates. google.com In photocatalytic systems, hydroxyl radicals can attack both the side chains and the aromatic ring, leading to hydroxylated compounds and potentially ring-opening byproducts. google.com

The benzylic alcohol moiety in this compound is also photochemically active. The benzylic C-H bond is susceptible to hydrogen atom abstraction (HAT) in the presence of a photocatalyst and light. This can generate a benzyl (B1604629) radical, which, in the presence of oxygen, can lead to the selective oxidation of the hydroxymethyl group to an aldehyde. Photocatalysts like Eosin Y have been shown to efficiently catalyze the aerobic oxidation of benzyl alcohols to the corresponding aldehydes under mild conditions with visible light irradiation. prepchem.com Therefore, a likely photochemical degradation pathway for a this compound involves the oxidation of the hydroxymethyl group to a formyl group, yielding a formylbenzoate.

Birch Reductive Alkylation and Other Specialized Reductions of this compound Derivatives

Specialized reduction methods allow for transformations of the aromatic ring or the selective reduction of the ester group in this compound derivatives.

Birch Reductive Alkylation: The Birch reduction is a powerful method for reducing aromatic rings to 1,4-cyclohexadienes using an alkali metal (like lithium or sodium) in liquid ammonia with a proton source (like an alcohol). prepchem.com When applied to methyl this compound derivatives, the outcome is highly dependent on the substitution pattern. Research has shown that the Birch reductive alkylation of methyl m-(hydroxymethyl)benzoate derivatives, using lithium in ammonia-tetrahydrofuran with tert-butyl alcohol, can be achieved with minimal loss of the benzylic oxygen substituent. In contrast, subjecting the o- and p-(hydroxymethyl)benzoate isomers to similar conditions results primarily in the loss of the benzylic oxygen group. prepchem.com This difference in reactivity is rationalized by the electron density patterns in the radical anion and/or dianion intermediates formed during the reaction. prepchem.com

| Substrate | Reaction Conditions | Major Outcome |

|---|---|---|

| Methyl m-(hydroxymethyl)benzoate | Li, NH₃-THF, t-BuOH | Reduction of aromatic ring with retention of benzylic -OH group |

| Methyl o-(hydroxymethyl)benzoate | Li, NH₃-THF, t-BuOH | Reduction with significant loss of benzylic -OH group |

| Methyl p-(hydroxymethyl)benzoate | Li, NH₃-THF, t-BuOH | Reduction with significant loss of benzylic -OH group |

Other Specialized Reductions: The ester group of hydroxymethylbenzoates can be selectively reduced using specific hydride reagents.

Reduction to Diols: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester group to a primary alcohol. This transformation converts methyl this compound into the corresponding benzenedimethanol (a diol).

Reduction to Aldehydes: A more controlled reduction can be achieved using diisobutylaluminum hydride (DIBAL-H), typically at low temperatures such as -78 °C. Under these conditions, the ester can be partially reduced to an aldehyde. This would convert methyl 4-(hydroxymethyl)benzoate into 4-(hydroxymethyl)benzaldehyde. The low temperature is crucial to prevent further reduction of the aldehyde product.

Sophisticated Structural Elucidation and Advanced Analytical Methodologies for Hydroxymethylbenzoates

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure and dynamics of hydroxymethylbenzoates. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) offer complementary information, enabling a holistic understanding of these compounds at the atomic and molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. nih.gov For hydroxymethylbenzoates, NMR is instrumental in analyzing their conformational preferences, which are largely dictated by the rotational freedom around the C-C single bonds. The relative populations of different conformers can be determined by measuring nuclear Overhauser effects (NOEs) and scalar coupling constants. nih.gov

Theoretical calculations, often used in conjunction with experimental NMR data, help in understanding the energies of different conformers. auremn.org.br The conformational analysis of a large number of small molecules is described, using coupling constant measurements in different solvents and at low temperature. nih.gov For instance, in methyl 4-hydroxybenzoate (B8730719), the orientation of the hydroxymethyl and ester groups relative to the benzene (B151609) ring can be elucidated.

While less common for simple hydroxymethylbenzoates, NMR can also be employed to study tautomeric equilibria. Tautomers are isomers that readily interconvert, and NMR spectroscopy, by providing distinct signals for each tautomer, can be used to determine their relative abundance under different conditions.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a Hydroxymethylbenzoate Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 115 - 132 |

| Hydroxymethyl CH₂ | ~4.6 | ~65 |

| Hydroxyl OH | Variable | - |

| Carbonyl C=O | - | ~167 |

Note: Chemical shifts are approximate and can vary depending on the solvent and specific substitution pattern.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. fiveable.mecardiff.ac.uk These methods provide a "vibrational fingerprint" that is unique to the molecular structure of a compound. cardiff.ac.uksu.se In the context of hydroxymethylbenzoates, these techniques are particularly useful for identifying characteristic functional groups and studying intermolecular interactions, such as hydrogen bonding. nih.gov

The hydroxyl (-OH) and carbonyl (C=O) groups of hydroxymethylbenzoates are key participants in hydrogen bonding. The position and shape of the O-H stretching band in the IR spectrum, typically found in the region of 3200-3600 cm⁻¹, are highly sensitive to the presence and strength of hydrogen bonds. mdpi.com Similarly, the C=O stretching frequency, usually observed around 1700 cm⁻¹, can shift to lower wavenumbers upon involvement in hydrogen bonding. Raman spectroscopy, being particularly sensitive to non-polar bonds, provides complementary information on the vibrations of the aromatic ring. nih.gov

Table 2: Characteristic Infrared Absorption Frequencies for Hydroxymethylbenzoates

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Comments |

| O-H Stretch (H-bonded) | 3200 - 3500 (broad) | Position and width are indicative of hydrogen bond strength. |

| C-H Stretch (aromatic) | 3000 - 3100 | |

| C=O Stretch | 1680 - 1730 | Shifts to lower frequency with conjugation and H-bonding. |

| C-C Stretch (aromatic) | 1400 - 1600 | A series of bands characteristic of the benzene ring. |

| C-O Stretch | 1200 - 1300 |

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is a cornerstone for the confirmation of molecular weight and the elucidation of the chemical structure of hydroxymethylbenzoates. ijprajournal.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and its fragments. thermofisher.comnih.gov

In addition to structural confirmation, MS is extensively used for impurity profiling. thermofisher.comalmacgroup.com Coupled with chromatographic techniques like liquid chromatography (LC-MS), it allows for the separation, identification, and quantification of trace-level impurities. ijprajournal.comresearchgate.net The fragmentation patterns observed in the mass spectrum, often generated through techniques like tandem mass spectrometry (MS/MS), provide valuable structural information about the impurities, aiding in their identification. thermofisher.comalmacgroup.com

X-ray Crystallography for Solid-State Structure and Polymorphism Studies of this compound Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com For this compound derivatives, single-crystal X-ray diffraction provides a wealth of information, including bond lengths, bond angles, and intermolecular interactions in the solid state. plos.org This technique has been instrumental in understanding the hydrogen-bonding networks that dictate the crystal packing of these molecules. plos.org

Furthermore, X-ray powder diffraction (PXRD) is a key tool for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. researchgate.netsemanticscholar.org Different polymorphs can exhibit distinct physicochemical properties. PXRD patterns are unique to each crystalline form and are used to identify and quantify the different polymorphs in a sample. mdpi.comresearchgate.net For example, methyl 4-hydroxybenzoate is known to exist in different polymorphic modifications. plos.org

Table 3: Crystallographic Data for a Polymorph of Methyl 4-Hydroxybenzoate plos.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.83 |

| b (Å) | 16.54 |

| c (Å) | 11.21 |

| β (°) | 113.3 |

| Volume (ų) | 2182 |

| Z | 12 |

Data is illustrative and corresponds to a specific polymorph.

Advanced Chromatographic and Electrophoretic Methods for Separation and Purity Determinationnih.govnih.gov

The separation and quantification of hydroxymethylbenzoates from complex matrices, as well as the determination of their purity, are routinely achieved using advanced chromatographic and electrophoretic techniques. nih.govnih.gov

High-performance liquid chromatography (HPLC), particularly in the reversed-phase mode, is a widely used method for the analysis of hydroxymethylbenzoates. researchgate.net The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. researchgate.net The use of modern columns with smaller particle sizes (UHPLC) allows for high-resolution and high-throughput separations. nih.gov

Capillary electrophoresis (CE) is another powerful separation technique that utilizes an electric field to separate charged molecules based on their electrophoretic mobility. nih.govfda.gov.twnih.gov For neutral or weakly acidic compounds like some hydroxymethylbenzoates, micellar electrokinetic chromatography (MEKC), a mode of CE, can be employed. ubaya.ac.id CE offers high efficiency, short analysis times, and requires minimal sample and solvent volumes. nih.govnih.gov

Table 4: Representative Conditions for HPLC and Capillary Electrophoresis Analysis of Benzoate (B1203000) Derivatives

| Parameter | HPLC researchgate.net | Capillary Electrophoresis fda.gov.twnih.gov |

| Stationary/Mobile Phase | C18 column; Methanol (B129727)/Water gradient | Fused silica (B1680970) capillary; Borate buffer |

| Detection | UV at 254 nm | UV at 225 nm |

| Flow Rate/Voltage | 1.0 mL/min | 10-20 kV |

| Typical Retention/Migration Time | 2-10 min | 5-15 min |

Development and Functionalization of Hydroxymethylbenzoate Based Materials and Chemical Scaffolds

Polymerization Strategies for Hydroxymethylbenzoate Monomers

The development of materials derived from this compound hinges on effective polymerization strategies that allow for the creation of both homopolymers and copolymers with tailored properties. These strategies primarily involve polycondensation reactions, leveraging the bifunctional nature of this compound monomers, which possess both a hydroxyl and a carboxyl group (or its ester derivative).

Poly(this compound) Homopolymers: Synthesis and Structural Characterization

The synthesis of poly(this compound), specifically poly(p-methylenebenzoate), can be achieved through a two-step melt polycondensation process starting from p-hydroxymethylbenzoic acid. google.com This method provides a direct route to a high molecular weight polyester (B1180765). The process involves an initial polycondensation step followed by a solid-state polymerization to further increase the polymer chain length and, consequently, its inherent viscosity, which is a key indicator of molecular weight. google.com

The polymerization is typically conducted under high temperature and vacuum in the presence of a suitable catalyst. google.com The reaction proceeds through the formation of ester linkages between the hydroxyl group of one monomer and the carboxylic acid group of another, with the elimination of water.

Table 1: Synthesis Parameters for Poly(p-methylenebenzoate)

| Parameter | Condition |

| Starting Monomer | p-Hydroxymethylbenzoic Acid |

| Polymerization Method | Melt Polycondensation followed by Solid-State Polymerization |

| Melt Polycondensation Temp. | ~272 °C |

| Melt Polycondensation Vacuum | 0.22-0.30 mm Hg |

| Solid-State Polymerization Temp. | ~240 °C (with nitrogen sweep) |

This table illustrates typical conditions for the synthesis of poly(p-methylenebenzoate) via melt polycondensation. google.com

Structural characterization of the resulting poly(this compound) homopolymers is crucial to confirm the polymer structure and determine its molecular weight and purity. Standard analytical techniques employed for this purpose include:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the polymer. For poly(this compound), key absorbances would include the ester carbonyl (C=O) stretching vibration and C-O stretching vibrations, confirming the formation of the polyester backbone. nih.govnih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are employed to elucidate the detailed chemical structure of the polymer repeating unit. nih.govacs.orgresearchgate.net This technique confirms the connectivity of the atoms and can be used to analyze end-groups and polymer composition. nih.gov

Gel Permeation Chromatography (GPC): GPC is the primary method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer. nih.govnih.govresearchgate.netintertek.com This information is critical as it directly influences the material's mechanical and thermal properties.

Copolymerization with this compound Derivatives for Tailored Properties

Copolymerization is a powerful strategy to modify the properties of polymers by incorporating two or more different monomer units into the polymer chain. researchgate.net By copolymerizing this compound derivatives with other monomers, materials with a wide range of properties, from robust plastics to tough elastomers, can be achieved. researchgate.net This approach allows for the fine-tuning of characteristics such as thermal stability, mechanical strength, and crystallinity. nih.govrsc.orgresearchgate.net

A pertinent example is the copolymerization of hydroxy-acid bioaromatics (structurally similar to this compound) with lactones like L-lactide or ε-caprolactone. rsc.orgresearchgate.net This is accomplished through a concurrent ring-opening polymerization (ROP) of the lactone and polycondensation of the hydroxy-acid. rsc.org The incorporation of the aromatic units from the this compound derivative into a polyester chain like polylactide (PLA) or polycaprolactone (B3415563) (PCL) can significantly alter the thermal properties of the resulting copolymer. rsc.orgresearchgate.net

Table 2: Effect of Bioaromatic Copolymerization on Thermal Properties

| Polymer | Glass Transition Temp. (Tg) | Thermal Stability (T95%) |

| Polylactic Acid (PLA) Homopolymer | 50 °C | 207 °C |

| PLA-co-Bioaromatic | 62–107 °C | Up to 323 °C |

| Polycaprolactone (PCL) Homopolymer | -60 °C | - |

| PCL-co-Bioaromatic | -48 to 105 °C | - |

This table demonstrates the significant improvement in glass transition temperature and thermal stability achieved by copolymerizing bioaromatics with lactones. Data adapted from studies on similar hydroxy-acid bioaromatics. rsc.orgresearchgate.net

The resulting copolyesters can exhibit a random or blocky distribution of monomer units, depending on the reaction conditions and catalyst used. researchgate.netrsc.org This microstructure, in turn, dictates the final material properties. For instance, the introduction of rigid aromatic this compound units can increase the glass transition temperature (Tg) and enhance the thermal stability of aliphatic polyesters. nih.govrsc.orgresearchgate.net

Design and Synthesis of Novel this compound Derivatives for Specific Chemical Functions

The versatility of this compound lies in its potential for chemical modification to create novel derivatives with specific functionalities. These derivatives can serve as specialized monomers for advanced polymers or as intermediates in the synthesis of complex organic molecules. smolecule.comcymitquimica.com

The synthesis of these derivatives often involves standard organic transformations targeting the hydroxyl or carboxylic acid/ester groups. For example, the hydroxymethyl group can undergo esterification or etherification reactions, while the methyl ester can be hydrolyzed or converted to other functional groups. smolecule.com

One synthetic approach involves the cycloaromatization of methyl coumalate with propargyl alcohol to efficiently produce methyl 4-hydroxymethyl-2,6-dimethylbenzoate. smolecule.com Another common method is the esterification of a hydroxymethylbenzoic acid with an alcohol like methanol (B129727) in the presence of an acid catalyst. smolecule.com These derivatives are valuable as building blocks in various chemical syntheses. For instance, methyl 4-(hydroxymethyl)benzoate is used as an intermediate in the synthesis of keto acids, which are important precursors for pharmaceuticals. chemicalbook.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Structure-Property Relationships in this compound Polymers and Materials (Non-Biological Context)

The physical and mechanical properties of polymers derived from this compound are intrinsically linked to their chemical structure and morphology. nih.gov Key structural factors that influence the final properties of these aromatic polyesters include the rigidity of the polymer backbone, the potential for intermolecular interactions, and the degree of crystallinity.

Aromatic polyesters, such as poly(this compound), generally exhibit high thermal stability due to the presence of the aromatic rings in the main chain. nih.govresearchgate.net The decomposition temperatures for such copolyesters can be well above 360 °C. nih.gov The glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more rubbery state, is also significantly influenced by the polymer's structure. The incorporation of rigid aromatic units tends to increase the Tg. nih.govnih.gov

Crystallinity plays a crucial role in determining the mechanical properties of these materials. researchgate.net Semicrystalline polymers, where polymer chains are organized into ordered domains (crystallites), are generally stiffer and stronger than their amorphous counterparts. nih.gov The degree of crystallinity in this compound-based copolyesters can be controlled by altering the chemical microstructure, for example, by increasing the content of a comonomer that disrupts the chain regularity. nih.gov This, in turn, affects properties like tensile strength and modulus.

Table 3: General Structure-Property Correlations in Aromatic Polyesters

| Structural Feature | Impact on Property |

| High Aromatic Content | Increased Thermal Stability, Higher Tg |

| Chain Regularity / Symmetry | Increased Crystallinity, Higher Stiffness and Strength |

| Introduction of Flexible Spacers | Decreased Tg, Increased Flexibility |

| Bulky Side Groups | Decreased Crystallinity, Improved Solubility |

This table summarizes the general relationships between the chemical structure of aromatic polyesters and their resulting physical properties. nih.govresearchgate.netresearchgate.netkorea.ac.kr

Hydroxymethylbenzoates as Ligands or Substrates in Catalytic Systems

In the realm of catalysis, this compound and its derivatives can function in two primary capacities: as ligands that coordinate to a metal center to form a catalyst, or as substrates that are transformed in a catalytic reaction.

There is evidence of methyl 4-(hydroxymethyl)benzoate being a component of a metal-ligand bifunctional catalyst used for transfer hydrogenation reactions. lookchem.com In such systems, the ligand plays a crucial role in the catalyst's activity and selectivity by modulating the electronic and steric environment of the metal center. acs.org The design of ligands is a key area of research in catalysis, and the functional groups on this compound (the hydroxyl and ester groups) offer potential coordination sites for transition metals. acs.org

Hydroxymethylbenzoates can also act as substrates in catalytic transformations. For example, p-mercaptobenzoate, an analogue of p-hydroxybenzoate, has been studied as a substrate for p-hydroxybenzoate hydroxylase, an enzyme that catalyzes hydroxylation reactions. nih.gov In synthetic organic chemistry, catalytic reactions are employed to convert this compound derivatives into other valuable chemicals. An example is the ruthenium-catalyzed amination of alcohols, which can be applied to substrates like methyl m-(hydroxymethyl)benzoate. google.com Furthermore, the hydrolysis of benzoate (B1203000) esters, including derivatives of this compound, can be achieved using artificial esterases, highlighting their role as substrates in enzyme-mimicking catalytic systems. iastate.edu

Environmental Chemistry and Abiotic/biotic Transformation of Hydroxymethylbenzoates

Abiotic Degradation Mechanisms in Environmental Matrices

Abiotic degradation encompasses processes that are not mediated by living organisms, primarily photodegradation and hydrolysis. These mechanisms play a significant role in the transformation of hydroxymethylbenzoates in aquatic and terrestrial environments.

Photodegradation Pathways and Products of Hydroxymethylbenzoates

Photodegradation, the breakdown of compounds by light, is a key abiotic pathway for hydroxymethylbenzoates. The process is primarily mediated by the interaction of the molecule with photochemically produced reactive species, most notably hydroxyl radicals (•OH) in the aqueous phase. nih.govnih.gov The atmospheric degradation of vapor-phase hydroxymethylbenzoates is also initiated by reaction with hydroxyl radicals, with an estimated half-life of about one day for methylparaben. nih.gov

The primary photodegradation pathways for methylparaben involve:

Hydroxyl Radical Attack: The aromatic ring of the hydroxymethylbenzoate molecule is susceptible to attack by hydroxyl radicals. This can lead to the addition of a hydroxyl group to the ring, forming hydroxylated intermediates. nih.govresearchgate.net

Hydrogen Abstraction: Hydroxyl radicals can also abstract a hydrogen atom from the methyl group or the aromatic ring. nih.gov

Hydrolysis: Photolytic conditions can facilitate the hydrolysis of the ester bond, leading to the formation of p-hydroxybenzoic acid (PHBA). nih.gov

Decarboxylation and Dealkylation: Further degradation can involve the loss of the carboxyl group (decarboxylation) and the methyl group (dealkylation). researchgate.netresearchgate.net

These initial reactions lead to the formation of several degradation products. The major identified photodegradation products of methylparaben are presented in Table 1.

Table 1: Major Photodegradation Products of Methylparaben

| Degradation Product | Chemical Formula | Formation Pathway | Reference(s) |

|---|---|---|---|

| p-Hydroxybenzoic acid (PHBA) | C₇H₆O₃ | Hydrolysis of the ester bond | nih.govnih.gov |

| Hydroquinone | C₆H₆O₂ | Decarboxylation of PHBA | nih.gov |

| Phenol | C₆H₅OH | Further degradation of hydroquinone | nih.gov |

| Hydroxylated Methylparaben | C₈H₈O₄ | Addition of a hydroxyl radical to the aromatic ring | nih.govresearchgate.net |

| Tetrahydroxybenzoic acid | C₇H₆O₆ | Hydroxylation of the aromatic ring and hydrolysis | nih.gov |

The efficiency of photodegradation can be influenced by various factors, including the pH of the solution, the presence of photocatalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO), and the type of UV radiation (UV-A, UV-C). researchgate.nettandfonline.comresearchgate.net For instance, photocatalytic degradation using TiO₂ has been shown to be more effective at higher pH levels. researchgate.net

Hydrolysis in Aqueous Environments and Related Kinetics

Hydrolysis, the cleavage of a chemical bond by the addition of water, is a significant abiotic degradation pathway for hydroxymethylbenzoates in aqueous environments. The ester linkage in these compounds is susceptible to hydrolysis, leading to the formation of the corresponding carboxylic acid and alcohol. In the case of methyl p-hydroxybenzoate (methylparaben), hydrolysis yields p-hydroxybenzoic acid and methanol (B129727).

The rate of hydrolysis is highly dependent on the pH of the solution. Aqueous solutions of methylparaben are relatively stable at acidic to neutral pH (pH 3–6), with less than 10% decomposition observed over approximately four years at room temperature. However, under alkaline conditions (pH 8 or above), hydrolysis is rapid, with 10% or more degradation occurring after about 60 days at room temperature.

Kinetic studies have shown that the hydrolysis of substituted benzoates is influenced by both the substituents on the aromatic ring and the solvent composition. For instance, the rate of alkaline hydrolysis of methyl-substituted benzoates has been observed to decrease with an increasing percentage of organic cosolvents in aqueous solutions. The presence of a hydroxyl group in the ortho position can lead to intramolecular hydrogen bonding, which can affect the rate of hydrolysis compared to its methoxy (B1213986) counterpart. The hydrolysis of methyl p-hydroxybenzoate has been reported to be very slow under certain conditions, a phenomenon attributed to the stabilizing effect of its resonance structure.

Biotic Transformation and Biodegradation Studies (Mechanistic Focus)

Biotic transformation, mediated by microorganisms and their enzymes, is a crucial process for the removal of hydroxymethylbenzoates from the environment. These compounds are generally considered to be readily biodegradable.

Microbial Degradation Pathways and Metabolites of Hydroxymethylbenzoates

Several bacterial species have been identified that can degrade parabens, utilizing them as a carbon source. The initial and most critical step in the microbial degradation of methylparaben is the hydrolysis of the ester bond to form p-hydroxybenzoic acid (PHBA). This initial transformation is a common feature across different degrading microorganisms.

Following the formation of PHBA, further degradation proceeds through various aromatic catabolic pathways. One of the common pathways involves the hydroxylation of PHBA to form protocatechuic acid. Protocatechuic acid is then subject to ring cleavage by dioxygenase enzymes, leading to intermediates that can enter the tricarboxylic acid (TCA) cycle.

Some of the key metabolites identified during the microbial degradation of methylparaben are listed in Table 2.

Table 2: Key Metabolites in the Microbial Degradation of Methylparaben

| Metabolite | Chemical Formula | Role in Pathway |

|---|---|---|

| p-Hydroxybenzoic acid (PHBA) | C₇H₆O₃ | Primary hydrolysis product |

| Protocatechuic acid | C₇H₆O₄ | Product of PHBA hydroxylation |

The efficiency of microbial degradation can be influenced by environmental conditions such as the concentration of the substrate and the composition of the microbial community. Studies using sequencing batch reactor (SBR) systems have demonstrated high removal percentages of methylparaben from wastewater.

Enzymatic Biotransformations of Hydroxymethylbenzoates

The microbial degradation of hydroxymethylbenzoates is facilitated by specific enzymes. The initial hydrolysis of the ester bond is catalyzed by esterases. These enzymes are widespread in microorganisms and are responsible for the cleavage of ester linkages.

Following hydrolysis, the resulting p-hydroxybenzoic acid is further metabolized by a series of enzymes. A key enzyme in this process is p-hydroxybenzoate hydroxylase, a monooxygenase that catalyzes the hydroxylation of PHBA to form protocatechuic acid. Subsequently, enzymes such as protocatechuate 3,4-dioxygenase are responsible for the aromatic ring cleavage of protocatechuic acid.

Advanced Analytical Methods for Environmental Detection and Fate Assessment of Hydroxymethylbenzoates

The detection and quantification of hydroxymethylbenzoates and their transformation products in various environmental matrices, such as water, soil, and sludge, require sensitive and selective analytical methods. Due to their typically low concentrations in the environment (ranging from ng/L to µg/L), a sample preparation step is often necessary to extract and preconcentrate the analytes before instrumental analysis.

Several extraction techniques have been developed and applied for the analysis of parabens in environmental samples. These methods are summarized in Table 3.

Table 3: Common Extraction Techniques for Hydroxymethylbenzoates in Environmental Samples

| Extraction Technique | Principle | Advantages |

|---|---|---|

| Solid-Phase Extraction (SPE) | Analytes are adsorbed onto a solid sorbent, and interfering compounds are washed away. Analytes are then eluted with a small volume of solvent. | High enrichment factors, good selectivity, and automation potential. |

| Solid-Phase Microextraction (SPME) | A fused-silica fiber coated with a stationary phase is exposed to the sample, and analytes partition into the coating. | Solvent-free, simple, and can be coupled directly with gas chromatography. |

| Dispersive Liquid-Liquid Microextraction (DLLME) | A mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. Analytes are extracted into the fine droplets of the extraction solvent. | Fast, low solvent consumption, and high enrichment factors. |

| Matrix Solid-Phase Dispersion (MSPD) | The solid sample is blended with a solid support, and the mixture is packed into a column. Analytes are then eluted with a solvent. | Suitable for solid and semi-solid samples, combines extraction and cleanup in one step. |

Following extraction and preconcentration, the determination of hydroxymethylbenzoates is typically performed using chromatographic techniques coupled with various detectors. The most commonly employed methods are listed in Table 4.

Table 4: Instrumental Analytical Methods for the Determination of Hydroxymethylbenzoates

| Analytical Technique | Detector(s) | Key Features |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Ultraviolet (UV), Diode Array (DAD), Mass Spectrometry (MS), Tandem Mass Spectrometry (MS/MS) | Versatile, suitable for a wide range of compounds, high sensitivity and selectivity with MS detectors. |

| Gas Chromatography (GC) | Mass Spectrometry (MS), Tandem Mass Spectrometry (MS/MS) | High resolution and sensitivity, often requires derivatization for polar analytes like parabens. |

| Ultra-High-Performance Liquid Chromatography (UHPLC) | Mass Spectrometry (MS), Tandem Mass Spectrometry (MS/MS) | Faster analysis times and higher resolution compared to conventional HPLC. |

The combination of advanced extraction techniques with highly sensitive and selective chromatographic methods allows for the reliable detection and quantification of hydroxymethylbenzoates and their degradation products in complex environmental matrices, which is essential for accurate environmental fate assessment.

Computational and Theoretical Chemistry of Hydroxymethylbenzoates

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of hydroxymethylbenzoate molecules. nih.gov Methods rooted in quantum mechanics, particularly Density Functional Theory (DFT), are widely employed to investigate the electronic structure and predict the chemical reactivity of these compounds. jchemlett.comresearchgate.net

Key aspects of these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability and its tendency to undergo chemical reactions. A smaller gap generally implies higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. jchemlett.comresearchgate.net The MEP surface displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. For hydroxymethylbenzoates, the oxygen atoms of the hydroxyl and ester groups are expected to be electron-rich regions, while the hydrogen of the hydroxyl group would be an electron-poor region.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It helps to understand intramolecular charge transfer and the stabilization arising from electron delocalization from donor to acceptor orbitals. researchgate.net

These quantum chemical approaches provide a powerful framework for rationalizing and predicting the behavior of hydroxymethylbenzoates in chemical reactions. wavefun.com

Molecular Dynamics Simulations of Intermolecular Interactions (e.g., with Solvents, Surfaces)

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique is particularly useful for understanding the intermolecular interactions between hydroxymethylbenzoates and their environment, such as solvents or surfaces, which govern their macroscopic properties and behavior in various applications. dovepress.com

MD simulations can provide detailed, atomistic-level insights into:

Surface Interactions: Simulations can model the adsorption and orientation of this compound molecules on various surfaces, such as minerals or polymers. nih.gov These simulations help to understand the forces driving the interaction, which can be crucial in fields like materials science and chromatography. For example, simulations can show how a molecule rearranges itself to maximize favorable interactions, such as moving a polar group towards a polar surface. nih.gov

Aggregation and Self-Assembly: At higher concentrations, MD simulations can be used to study how this compound molecules interact with each other, potentially leading to the formation of clusters or aggregates. nih.gov

These simulations rely on force fields to describe the potential energy of the system, allowing for the calculation of trajectories of large ensembles of molecules over nanoseconds or longer.

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational chemistry is instrumental in predicting and interpreting the spectroscopic properties of hydroxymethylbenzoates. By calculating these parameters, researchers can corroborate experimental findings, assign spectral features, and gain a deeper understanding of the molecular structure.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net Theoretical calculations can help in the assignment of complex spectra and in understanding how the chemical environment influences the shifts of different nuclei.

Electronic Spectra: Time-dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, allowing for the prediction of absorption maxima (λ_max) and providing insights into the nature of these transitions (e.g., π→π* or n→π*).

Conformational Preferences: The potential energy surface of hydroxymethylbenzoates can be explored computationally to identify stable conformers and the energy barriers between them. Geometry optimization calculations, typically performed using DFT or other quantum chemical methods, find the lowest energy arrangement of atoms. For hydroxymethylbenzoates, this includes determining the preferred orientation of the hydroxyl and ester groups relative to the benzene (B151609) ring, which can be influenced by intramolecular hydrogen bonding, particularly in ortho-substituted isomers.

Thermochemical Properties and Energetics of this compound Reactions

The thermochemical properties of hydroxymethylbenzoates are essential for understanding their stability and the energetics of their chemical reactions. Computational methods provide a powerful means to determine these properties, often complementing experimental techniques like combustion calorimetry. researchgate.net

High-level quantum chemical methods, such as the Gaussian-n (e.g., G3) theories, are used to accurately calculate thermodynamic quantities. researchgate.net These calculations can determine:

Enthalpies of Formation (Δ_f H°): This is a fundamental measure of a molecule's stability. Theoretical enthalpies of formation can be calculated using atomization reactions or other computational schemes. researchgate.net

Reaction Enthalpies: The energy change associated with chemical reactions, such as esterification or hydrolysis, can be calculated by taking the difference between the computed enthalpies of formation of the products and reactants.

Hydrogen Bond Strength: In isomers like methyl 2-hydroxybenzoate, computational methods can quantify the strength of intramolecular hydrogen bonds, which significantly impacts their thermochemical properties and physical behavior. researchgate.net

Experimental and computational studies on methyl hydroxybenzoates have provided valuable thermochemical data. For instance, the standard molar enthalpies of formation in the crystalline state at 298.15 K have been determined, showcasing the interplay between experimental measurements and theoretical calculations. researchgate.net

| Compound | Experimental Standard Molar Enthalpy of Formation (crystalline, kJ·mol⁻¹) | Theoretical Standard Molar Enthalpy of Formation (gas, G3, kJ·mol⁻¹) |

| Methyl 2-hydroxybenzoate | - | -502.8 |

| Methyl 3-hydroxybenzoate | - | -509.3 |

| Methyl 4-hydroxybenzoate (B8730719) | -550.8 ± 1.3 researchgate.net | -510.3 |

Note: The table presents a selection of reported values to illustrate the application of computational and experimental thermochemistry. The difference between crystalline and gas phase values is primarily due to the enthalpy of sublimation.

Future Research Directions and Emerging Trends in Hydroxymethylbenzoate Chemistry

Innovations in Sustainable and Efficient Synthetic Routes

The chemical industry's increasing focus on green chemistry is propelling research into more environmentally benign and efficient methods for synthesizing hydroxymethylbenzoate. Traditional synthetic routes are being challenged by innovative approaches that minimize waste, reduce energy consumption, and utilize renewable resources.

A significant area of development is the use of biocatalysis. Enzymatic routes offer high selectivity and operate under mild conditions, presenting a sustainable alternative to conventional chemical synthesis. Research is ongoing to identify and engineer enzymes, such as hydrolases and oxidases, for the efficient production of this compound and its derivatives. For instance, biocatalytic routes are being explored for the synthesis of oligoesters of hydroxy-fatty acids, where enzymes like lipase (B570770) from Candida antarctica B (CALB) are utilized for regioselective acylation. beilstein-journals.org Another promising avenue is the use of whole-cell biocatalysts, which can perform multi-step syntheses in a single pot, converting simple starting materials like benzene (B151609) into valuable derivatives. mdpi.com

In addition to biocatalysis, the development of novel heterogeneous catalysts, particularly metal-organic frameworks (MOFs), is gaining traction. MOFs offer high surface area and tunable porosity, making them effective catalysts for a variety of organic transformations. google.com For example, zirconium-based MOFs have shown promise in the esterification of benzoic acid derivatives, offering a recyclable and efficient catalytic system. mdpi.com The hydrothermal and solvothermal synthesis of various MOFs, such as those based on manganese, iron, and chromium, are being investigated for their catalytic activity in the oxidation of p-xylene (B151628) to produce hydroxymethylbenzoic acid. google.com

| Catalyst Type | Substrate | Product | Key Advantages |

| Enzymes (e.g., Lipase) | Hydroxy-fatty acids | Oligoesters | High selectivity, mild reaction conditions, renewable. |

| Whole-cell biocatalysts | Benzene | Arbutin (a this compound derivative) | Multi-step synthesis in one pot, avoids hazardous intermediates. |

| Metal-Organic Frameworks (MOFs) | p-Xylene | 4-(Hydroxymethyl)benzoic acid | High surface area, tunable porosity, recyclability. |

| Zr/Ti Solid Acid Catalyst | Benzoic Acid | Methyl Benzoate (B1203000) | Heterogeneous, easily separable, good yields. mdpi.com |

Development of Advanced Functional Materials with Tunable Properties

The unique structural features of this compound, possessing both a hydroxyl and a benzoate group, make it an excellent building block for the creation of advanced functional materials with precisely controlled properties.

One of the most exciting areas of research is the incorporation of this compound derivatives into liquid crystals . The substitution pattern on the aromatic ring significantly influences the mesomorphic properties of the resulting materials. For instance, photosensitive bent-core liquid crystals based on methyl-substituted 3-hydroxybenzoic acid have been synthesized. nih.govnih.gov The number and position of photosensitive azo units in these molecules determine whether they form non-polar or polar smectic C phases, allowing for the design of materials with specific electro-optical properties. nih.govnih.gov

Photoresponsive polymers represent another burgeoning field where this compound derivatives are finding application. These "smart" materials can change their properties in response to light, enabling applications in areas such as drug delivery and data storage. By incorporating chromophores into polymer chains containing this compound units, researchers can create materials that undergo reversible changes in shape, solubility, or other physical properties upon irradiation.

Furthermore, the principles of supramolecular chemistry are being harnessed to construct complex assemblies from this compound derivatives. Through non-covalent interactions such as hydrogen bonding and π-π stacking, it is possible to create intricate and functional architectures. Studies on the molecular recognition of 3,5-dihydroxybenzoic acid, a related compound, with N-donor molecules have demonstrated the formation of elegant and complex networks, highlighting the potential for designing novel supramolecular structures with this compound. beilstein-journals.org

| Material Type | Key Feature | Tunable Property | Potential Application |

| Liquid Crystals | Bent-core structures from 3-hydroxybenzoic acid derivatives | Mesomorphic phase behavior (polar vs. non-polar) | Electro-optical devices, displays. nih.govnih.gov |

| Photoresponsive Polymers | Incorporation of chromophores | Light-induced changes in shape, solubility, etc. | Smart materials, drug delivery, data storage. |

| Supramolecular Assemblies | Non-covalent interactions | Network architecture and dimensionality | Crystal engineering, functional materials. beilstein-journals.org |

Integration with Emerging Technologies in Organic Synthesis and Materials Science

The convergence of this compound chemistry with emerging technologies is set to revolutionize both its synthesis and the discovery of new applications. Automated synthesis platforms and high-throughput experimentation (HTE) are at the forefront of this transformation.

Automated flow chemistry, for instance, enables the rapid and efficient synthesis of compound libraries, accelerating the discovery of new this compound derivatives with desired properties. nih.govsynplechem.com These systems allow for precise control over reaction parameters, leading to higher yields and purity while minimizing waste. The integration of biocatalysts into continuous flow processes further enhances the sustainability and efficiency of synthesizing valuable chemical building blocks derived from this compound. beilstein-journals.org

High-throughput screening (HTS) is another powerful tool being applied to the study of this compound derivatives. bmglabtech.comnih.govrsc.org HTS allows for the rapid evaluation of large numbers of compounds for specific biological or material properties. bmglabtech.comnih.gov This technology is instrumental in identifying "hits" from compound libraries that can be further optimized for applications in drug discovery or materials science. patsnap.com The development of HTS assays for determining properties like enantiomeric excess is crucial for the rapid discovery of effective asymmetric catalysts for the synthesis of chiral this compound derivatives. nih.gov

Exploration of Uncharted Chemical Reactivity and Mechanistic Enigmas

While much is known about the fundamental reactivity of this compound, there remain uncharted territories and mechanistic questions that are ripe for exploration. Future research in this area will likely focus on uncovering novel transformations and gaining a deeper understanding of the underlying reaction mechanisms.

The study of unusual reaction pathways is a key area of interest. For example, the Birch reductive alkylation of methyl m-(hydroxymethyl)benzoate derivatives has been shown to proceed without significant loss of the benzylic oxygen substituent, a behavior not observed for the ortho- and para-isomers. Computational studies have been employed to rationalize these differences by examining the electron density patterns in the radical anion intermediates. Further investigations into such unique reactivity could lead to the development of novel synthetic methodologies.

The exploration of free-radical reactions involving this compound is another promising avenue. Understanding how free radicals interact with the aromatic ring and the hydroxymethyl group can open up new possibilities for functionalization and polymerization. mdpi.com The reaction of methyl benzoate with free radicals typically involves initiation, propagation, and termination steps, leading to a variety of products depending on the reaction conditions. mdpi.com

Mechanistic studies of fundamental reactions, such as esterification, continue to be important. Detailed kinetic and computational investigations can provide valuable insights into the transition states and intermediates involved, leading to a more rational design of catalysts and reaction conditions. For example, the mechanism of Fischer esterification involves protonation of the carbonyl group, nucleophilic attack by the alcohol, and subsequent elimination of water. youtube.comyoutube.comyoutube.com Understanding the intricate details of such mechanisms is crucial for optimizing these widely used reactions.

Furthermore, the potential for this compound to participate in cascade reactions and cycloaddition reactions remains largely unexplored. Investigating these possibilities could lead to the efficient construction of complex molecular architectures from simple starting materials.

| Research Area | Focus | Potential Outcomes |

| Unusual Reaction Pathways | Birch reductive alkylation and other unique transformations. | Development of novel synthetic methods. |

| Free-Radical Chemistry | Reactions with the aromatic ring and hydroxymethyl group. | New functionalization and polymerization strategies. mdpi.com |

| Mechanistic Studies | Detailed investigation of esterification and other fundamental reactions. | More efficient and selective synthetic protocols. youtube.comyoutube.comyoutube.com |

| Cascade and Cycloaddition Reactions | Exploration of multi-step one-pot transformations. | Efficient synthesis of complex molecules. |

Q & A

Q. What are the recommended methods for synthesizing hydroxymethylbenzoate derivatives with high purity?

this compound derivatives can be synthesized via esterification reactions under acidic or basic conditions. For example, hydroxyl groups can be protected using acetyl or benzyl groups during synthesis to prevent undesired side reactions. Purification typically involves column chromatography with silica gel or recrystallization using solvents like ethanol or ethyl acetate. Analytical techniques such as thin-layer chromatography (TLC) and HPLC should be employed to verify purity (>98%) .

Q. What safety protocols are critical when handling this compound derivatives in the laboratory?

Key safety measures include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2/2A) .

- Ventilation: Use fume hoods to mitigate inhalation risks (H335) .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste via approved hazardous waste channels .

- Storage: Store derivatives in airtight containers at 2–8°C to prevent degradation .

Q. How can researchers validate the structural identity of this compound derivatives?

Combine multiple spectroscopic methods:

- NMR (¹H/¹³C): Confirm substituent positions and ester linkage integrity.

- FT-IR: Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters).

- Mass Spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns.

Cross-reference data with established standards (e.g., USP, EMA) to ensure compliance .

Advanced Research Questions

Q. How can contradictory spectral data during structural elucidation be resolved?

Contradictions often arise from impurities or stereochemical variations. Mitigation strategies include:

- Multi-Technique Validation: Compare NMR data with computational predictions (e.g., DFT calculations) .

- Purity Checks: Use HPLC with UV detection (λ = 254–280 nm) to confirm compound homogeneity .

- Literature Cross-Referencing: Align findings with peer-reviewed studies on analogous benzoate esters (e.g., ethyl 4-hydroxybenzoate derivatives) .

Q. What experimental designs optimize reaction yields for low-yield this compound derivatives?

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or enzymatic catalysts to enhance esterification efficiency.

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Design of Experiments (DoE): Apply factorial designs to evaluate temperature, stoichiometry, and reaction time interactions .

Q. How should researchers address discrepancies in reported bioactivity data for this compound derivatives?

- Assay Standardization: Use validated in vitro models (e.g., enzyme inhibition assays) with positive/negative controls.

- Dose-Response Analysis: Perform IC₅₀/EC₅₀ studies across multiple concentrations to confirm activity thresholds.

- Meta-Analysis: Compare results with structurally similar compounds (e.g., methyl 3-formamido-4-hydroxybenzoate) to identify structure-activity trends .

Methodological Challenges in Environmental Impact Studies

Q. What protocols assess the environmental toxicity of this compound derivatives?

- Aquatic Toxicity Testing: Follow OECD Guidelines 201/202 using Daphnia magna or algae to determine EC₅₀ values (Hazard Category 4, H413) .

- Biodegradation Studies: Monitor derivative breakdown via HPLC-MS in simulated wastewater systems .

Data Reporting and Compliance

Q. How should researchers document analytical data for regulatory submissions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.